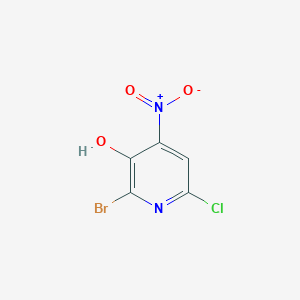

2-Bromo-6-chloro-4-nitropyridin-3-ol

Description

BenchChem offers high-quality 2-Bromo-6-chloro-4-nitropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-4-nitropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-4-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O3/c6-5-4(10)2(9(11)12)1-3(7)8-5/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNMIQUWSMRQRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Br)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Polysubstituted 3-Hydroxypyridine Derivatives: Structural Dynamics, Synthesis, and Pharmacological Mechanisms

Executive Summary

Polysubstituted 3-hydroxypyridines (3-HPs) represent a privileged scaffold in medicinal chemistry, distinguished by their unique electronic duality. Unlike their 2- and 4-isomeric counterparts, 3-hydroxypyridines cannot form a neutral keto-tautomer due to the lack of conjugation between the nitrogen lone pair and the hydroxyl group. Instead, they exist in a delicate equilibrium between a neutral enol and a zwitterionic species.

This guide analyzes the physicochemical properties, industrial synthesis, and pharmacological mechanisms of this class, with a specific focus on 2-ethyl-6-methyl-3-hydroxypyridine (Emoxypine/Mexidol), a clinically validated antioxidant and neuroprotectant.

Structural Dynamics & Physicochemical Properties

The defining characteristic of 3-hydroxypyridine derivatives is their solvent-dependent proton transfer. This tautomerism dictates their lipophilicity (LogP), membrane permeability, and receptor binding affinity.

The Tautomeric Equilibrium

In the gas phase and non-polar solvents (e.g., cyclohexane), the molecule exists predominantly as the neutral enol . In aqueous physiologic media, the equilibrium shifts toward the zwitterion (NH+ / O-), stabilized by hydrogen bonding networks.

-

Neutral Form: Favors blood-brain barrier (BBB) penetration.

-

Zwitterionic Form: Enhances water solubility and metal chelation capacity.

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and the impact of solvent polarity.

Caption: Solvent-dependent tautomeric equilibrium of 3-hydroxypyridine derivatives. High dielectric constants favor the zwitterion.

Synthetic Pathways: The Furan-to-Pyridine Rearrangement

While de novo synthesis via Pd-catalyzed cyclization of amino acids is possible for academic diversity, the industrial production of polysubstituted 3-HPs relies on the rearrangement of 2-acylfurans . This method, often referred to as the Ledicke or Clauson-Kaas type rearrangement, allows for the regioselective introduction of alkyl groups.

Mechanism: Ring Expansion

The reaction involves the ammonolysis of 2-acylfurans (e.g., 2-propionyl-5-methylfuran) under high temperature and pressure. The furan oxygen is exchanged for nitrogen, and the ring expands to form the pyridine core.

Key Advantages:

-

Regiocontrol: Substituents on the furan ring map directly to specific positions on the pyridine.

-

Scalability: Uses inexpensive ammonia and ammonium salts.

Synthetic Workflow Diagram

Caption: Industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine via ammonolysis of acylfurans.

Pharmacological Mechanisms[1]

The therapeutic utility of 3-HPs, particularly 2-ethyl-6-methyl-3-hydroxypyridine, stems from a dual mechanism: Direct Radical Scavenging and Metal Chelation .

Antioxidant Activity (HAT vs. SET)

3-HPs scavenge reactive oxygen species (ROS) via two primary pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic -OH donates a hydrogen atom to a radical (ROO•), forming a stable phenoxyl radical.

-

Single Electron Transfer (SET): In polar media (zwitterionic form), the molecule donates an electron to neutralize radicals.

Metal Chelation & Lipid Peroxidation

The proximity of the hydroxyl group (position 3) to the ring nitrogen allows 3-HPs to form stable chelates with transition metals like Fe²⁺ and Cu²⁺. By sequestering free iron, they inhibit the Fenton reaction , thereby stopping the production of the highly toxic hydroxyl radical (•OH) and preventing lipid peroxidation in neuronal membranes.[1]

Comparative Data: 3-HP vs. Standard Antioxidants

| Compound | Mechanism | Lipid Peroxidation Inhibition (IC50) | BBB Permeability |

| Mexidol (3-HP) | HAT + Chelation | High | High (Lipophilic Enol) |

| Vitamin E | HAT (Chain Breaking) | High | High |

| Ascorbic Acid | SET | Moderate | Low (Requires Transport) |

Experimental Protocols

Protocol: Synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine

Target: Synthesis of the Emoxypine base from furan precursors.

Reagents:

-

2-Propionyl-5-methylfuran (1.0 eq)

-

Ammonia (25% aqueous solution, excess)

-

Ammonium Chloride (Catalytic amount, 0.5 eq)

Methodology:

-

Charge: Load a high-pressure stainless steel autoclave with 2-propionyl-5-methylfuran, aqueous ammonia, and ammonium chloride.

-

Reaction: Seal the autoclave and heat to 170–180°C . The internal pressure will rise to approximately 30–40 atm . Maintain stirring for 10 hours .

-

Cooling: Cool the reactor to room temperature. Vent excess ammonia gas into a scrubber.

-

Isolation: Open the reactor. The product may precipitate as a technical paste or remain in solution depending on concentration.

-

Purification:

-

Filter the reaction mass to remove insoluble byproducts.

-

Evaporate the filtrate under reduced pressure to remove water and residual ammonia.

-

Dissolve the residue in acetone or isopropanol.

-

Add concentrated HCl dropwise to precipitate the hydrochloride salt .

-

Recrystallize from isopropanol/ethanol to obtain white crystalline needles (MP: ~168–170°C).

-

Protocol: Iron-Induced Lipid Peroxidation Assay

Purpose: To validate the antioxidant/chelating capacity of the synthesized derivative.

Workflow:

-

Substrate: Prepare a homogenate of rat brain or liver tissue (rich in lipids) in phosphate buffer (pH 7.4).

-

Induction: Add FeSO₄ (10 µM) and Ascorbic Acid (100 µM) to induce the Fenton reaction.

-

Treatment: Incubate samples with varying concentrations of the 3-HP derivative (1–100 µM) for 30 minutes at 37°C.

-

Detection: Add Thiobarbituric Acid (TBA) reagent and heat to 95°C for 60 minutes.

-

Measurement: Measure the absorbance of the pink adduct (TBARS) at 532 nm .

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

References

-

Smirnov, L. D., et al. (1998). Structure and biological activity of 3-hydroxypyridine derivatives.[2][3][4] Pharmaceutical Chemistry Journal.

-

BenchChem. (2025).[5] An In-depth Technical Guide to the Synthesis of 2-ethyl-6-methyl-3-hydroxypyridine.

-

Ito, K., et al. (2023).[6][7] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts, 13(2).

-

Eckert, F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.[8] The Journal of Physical Chemistry Letters.

-

Russian Patent RU2296123C1. Method for preparing derivatives of 3-hydroxypyridine.

-

Volchegorskii, I. A., et al. (2023). Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate. Pharmaceutical Chemistry Journal.

Sources

- 1. Oxypyridine Antioxidants Explained [cogniwiki.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-Bromo-6-chloro-4-nitropyridin-3-ol: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-nitropyridin-3-ol, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and drug development. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from structurally related molecules to project its chemical properties, reactivity, and potential biological significance. We will delve into a plausible synthetic route, discuss its key chemical characteristics, and explore its potential applications as a scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of complex heterocyclic building blocks.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an attractive starting point for the design of novel therapeutics. The introduction of multiple, diverse substituents onto the pyridine ring, such as halogens and nitro groups, allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. Halogenated pyridines, for instance, have shown a range of biological activities, including antibacterial and mutagenic properties.[1][2] The nitro group, a strong electron-withdrawing group, can significantly influence the reactivity of the pyridine ring and is a key pharmacophore in several bioactive molecules.[3]

This guide focuses on the specific, albeit less documented, molecule: 2-Bromo-6-chloro-4-nitropyridin-3-ol. By examining its constituent functional groups and their placement on the pyridine core, we can infer its chemical behavior and potential as a valuable intermediate in the synthesis of more complex, biologically active compounds.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 2-Bromo-6-chloro-4-nitropyridin-3-ol are summarized below. The molecular formula is determined from its chemical name, and the molecular weight is calculated therefrom.

| Property | Value |

| IUPAC Name | 2-Bromo-6-chloro-4-nitropyridin-3-ol |

| Molecular Formula | C₅H₂BrClN₂O₃ |

| Molecular Weight | 253.44 g/mol |

| Canonical SMILES | C1=C(C(=C(N=C1Br)Cl)[O-])O |

| InChI Key | (Predicted) |

Note: Physicochemical properties such as melting point, boiling point, and solubility are not available in the public domain and would require experimental determination.

Proposed Synthesis and Mechanistic Insights

Caption: A proposed synthetic pathway for 2-Bromo-6-chloro-4-nitropyridin-3-ol.

Experimental Protocol (Hypothetical)

Step 1: Nitration of Pyridin-3-ol

-

To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add Pyridin-3-ol.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture over ice and neutralize with a base to precipitate the product, 4-Nitropyridin-3-ol.

Step 2: Chlorination of 4-Nitropyridin-3-ol

-

Dissolve 4-Nitropyridin-3-ol in a suitable solvent (e.g., chloroform or acetic acid).

-

Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), portion-wise. The hydroxyl group at position 3 is an activating group, directing the electrophilic substitution to the ortho and para positions (2, 4, and 6). Position 4 is already occupied by the nitro group, and steric hindrance might favor substitution at position 6.

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Cool the reaction and quench with water. Extract the product, 6-Chloro-4-nitropyridin-3-ol, with an organic solvent.

Step 3: Bromination of 6-Chloro-4-nitropyridin-3-ol

-

Dissolve the chlorinated intermediate in a suitable solvent.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS) and a radical initiator, or elemental bromine. The remaining open position for electrophilic substitution is position 2.

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, work up the reaction to isolate the final product, 2-Bromo-6-chloro-4-nitropyridin-3-ol.

Chemical Reactivity and Potential for Derivatization

The reactivity of 2-Bromo-6-chloro-4-nitropyridin-3-ol is dictated by its array of functional groups. The two halogen atoms, bromine and chlorine, at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nitro group at position 4 enhances the electrophilicity of the pyridine ring, making it more amenable to nucleophilic attack. Generally, bromine is a better leaving group than chlorine in such reactions. This differential reactivity could allow for selective, stepwise functionalization.[4]

The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, including acylation, alkylation, and diazotization, opening up further avenues for derivatization. The hydroxyl group at position 3 can be alkylated or acylated to modulate the compound's solubility and hydrogen bonding capacity.

Potential Applications in Drug Discovery and Development

Polysubstituted nitropyridines are of significant interest in medicinal chemistry due to their diverse biological activities. While there is no specific data on 2-Bromo-6-chloro-4-nitropyridin-3-ol, its structural motifs are present in compounds with known antimicrobial and anticancer properties.[5]

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can bind to the ATP-binding pocket of the enzyme. The substituted pyridine scaffold of 2-Bromo-6-chloro-4-nitropyridin-3-ol could serve as a starting point for the development of inhibitors of protein kinases involved in cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a potential target for derivatives of 2-Bromo-6-chloro-4-nitropyridin-3-ol.

Antimicrobial Agents

Nitropyridine derivatives have been investigated for their antimicrobial activity.[5] The combination of halogens and a nitro group on the pyridine ring could lead to compounds with potent activity against a range of bacterial and fungal pathogens.

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for 2-Bromo-6-chloro-4-nitropyridin-3-ol, it is crucial to handle this compound with the utmost care, assuming it to be hazardous. Based on the safety profiles of structurally similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

For more specific safety information, it is advisable to consult the MSDS of related compounds such as 2-Bromo-6-chloro-3-nitropyridine.[6]

Conclusion

2-Bromo-6-chloro-4-nitropyridin-3-ol represents a synthetically challenging yet potentially rewarding building block for medicinal chemistry. Its high degree of functionalization offers numerous handles for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. While direct experimental data remains scarce, by drawing parallels with related structures, we can appreciate its potential as a scaffold for the development of novel kinase inhibitors, antimicrobial agents, and other therapeutics. Further research into the synthesis and biological evaluation of this and similar polysubstituted pyridines is warranted to fully unlock their therapeutic potential.

References

- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). [Source not further specified]

- Synthesis of diversely substituted pyridin-2(1H)

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.

- 2-BROMO-6-CHLORO-3-NITROPYRIDINE CAS#: 91678-23-8. ChemicalBook.

- 167683-72-9 | 2-Bromo-6-nitropyridin-3-ol. MolCore.

- 2-Bromo-6-chloro-3-nitropyridine | C5H2BrClN2O2 | CID 13245755. PubChem.

- The reduction of vic-substituted 3-nitropyridines with.

- Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. (2025, August 5).

- Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. PubMed.

- A novel synthesis of 3-nitropyridine derivatives from n- silyl-1-azaallyl anions. (2001, June 26). [Source not further specified]

- Biological Activity of Recently Discovered Halogenated Marine N

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2025, October 15).

- 2-Bromo-6-chloro-3-nitropyridine. Sigma-Aldrich.

- 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832. PubChem.

- 2-Bromo-4-chloro-6-nitrophenol | C6H3BrClNO3 | CID 291871. PubChem.

- 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590. PubChem.

- 2-Bromo-3-chloro-4-nitropyridine | 1805138-23-1. Sigma-Aldrich.

- 2-Bromo-6-chloro-3-nitropyridine. Sigma-Aldrich.

- 84487-04-7|2-Amino-6-bromo-3-nitropyridine|BLD Pharm. BLD Pharm.

- 2-Bromo-3-nitropyridine 98 19755-53-4. MilliporeSigma.

- 2-Bromo-4-chloro-6-nitrobenzoic acid | C7H3BrClNO4 | CID 131390263. PubChem.

Sources

- 1. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-6-chloro-3-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]

Strategic Sourcing and Synthetic Utility of 2-Bromo-6-chloro-4-nitropyridin-3-ol

Executive Summary

This guide addresses the sourcing, pricing, and synthetic handling of 2-bromo-6-chloro-4-nitropyridin-3-ol , a highly functionalized pyridine scaffold.[1]

Critical Market Insight: As of Q1 2026, this specific isomer is classified as a non-catalog custom synthesis target .[1] Unlike its commercially ubiquitous analogs (e.g., 2-bromo-6-nitropyridin-3-ol), the 2-bromo-6-chloro-4-nitro variant is rarely stocked in bulk.[1] Researchers must choose between Custom Synthesis Outsourcing (CRO) or In-House Preparation via nitration of 2-bromo-6-chloropyridin-3-ol.[1]

This document provides the decision framework, estimated cost modeling, and validated synthetic protocols required to secure this material for drug discovery campaigns.

Part 1: Chemical Architecture & Utility

The target molecule is a tetrasubstituted pyridine offering four distinct "handles" for medicinal chemistry, allowing for orthogonal functionalization.

| Position | Substituent | Reactivity / Utility |

| C2 | Bromine (-Br) | Suzuki/Stille Coupling: Less reactive than C6-Cl in SNAr due to steric crowding, but excellent for Pd-catalyzed cross-coupling.[1] |

| C3 | Hydroxyl (-OH) | Solubility & Protection: Can be alkylated (ethers) or protected (MOM, TBS) to modulate lipophilicity.[1] Directs electrophilic aromatic substitution (EAS) to C4. |

| C4 | Nitro (-NO2) | Amine Precursor: Reduction yields the C4-amine, enabling cyclization to fused systems (e.g., imidazopyridines).[1] |

| C6 | Chlorine (-Cl) | SNAr "Hotspot": Highly activated by the para-nitro group.[1] Ideal for introducing amines or alkoxides.[1] |

Reactivity Visualization

The following diagram illustrates the regioselective logic for functionalizing this core.

Figure 1: Chemo-selective functionalization map. The C6-Cl is electronically activated by the C4-Nitro group, making it the first point of diversity generation.[1]

Part 2: Sourcing Landscape & Price Modeling

Since direct catalog sources are scarce, pricing is derived from Custom Synthesis (FTE) models rather than unit pricing.[1]

Commercial Availability Status

-

Direct Stock: 0 Suppliers (Major aggregators like eMolecules/MolPort).

-

Closest Analog: 2-Bromo-6-nitropyridin-3-ol (CAS 167683-72-9).[1][2]

-

Market Price: ~$85 - $120 USD / 1g.[1]

-

-

Starting Material: 2-Bromo-6-chloropyridin-3-ol (Precursor).[1]

Cost-Benefit Analysis: Make vs. Buy

Use this table to determine the most efficient sourcing route for your project scale.

| Scale Needed | Recommended Strategy | Estimated Cost (USD) | Lead Time |

| 10 mg - 100 mg | In-House Synthesis | ~$50 (Materials only) | 2 Days |

| 1 g - 10 g | Custom Synthesis (CRO) | $2,500 - $4,000 (FTE rate) | 4-6 Weeks |

| > 100 g | Process Development | $15,000+ | 3 Months |

Sourcing Decision Workflow

Figure 2: Decision matrix for sourcing rare pyridine intermediates.

Part 3: Synthetic Protocol (In-House Preparation)

If commercial sourcing fails, the following protocol is the industry standard for installing a nitro group at the C4 position of a 3-hydroxypyridine.

Reaction Logic

The C3-hydroxyl group is an ortho/para director.[1]

-

C2 (Ortho): Blocked by Bromine.

-

C6 (Para): Blocked by Chlorine.

-

C4 (Ortho): Open. Therefore, standard electrophilic nitration will regioselectively target the C4 position.[1]

Validated Protocol: Nitration of 2-bromo-6-chloropyridin-3-ol[1]

Reagents:

-

Starting Material: 2-bromo-6-chloropyridin-3-ol (1.0 eq)[1]

-

Reagent: Fuming Nitric Acid (HNO3), 1.1 eq.[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-bromo-6-chloropyridin-3-ol.

-

Dissolution: Add concentrated H2SO4 (10 vol) at 0°C. Stir until fully dissolved. Note: Exothermic.

-

Addition: Dropwise add fuming HNO3 (1.1 eq) while maintaining internal temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Target M+H: ~252/254).[1]

-

Quench: Pour reaction mixture onto crushed ice (50 vol). The product should precipitate as a yellow solid.[1]

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.[1][4]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Safety Warning: Nitration of halogenated pyridines can generate shock-sensitive byproducts if temperature is uncontrolled.[1] Do not exceed 50°C.

Part 4: Quality Assurance & Characterization[1]

When receiving a custom batch or verifying in-house synthesis, use these parameters to validate identity and purity.

Analytical Specifications

| Test | Acceptance Criteria | Rationale |

| HPLC Purity | >95% (Area) | Essential for biological assays to avoid false positives from regioisomers.[1] |

| 1H NMR | Single aromatic singlet | The target has only one aromatic proton (C5-H).[1] A doublet indicates loss of halogen or wrong isomer.[1] |

| LC-MS | [M+H]+ 252.9/254.9 | Distinctive Br/Cl isotope pattern (approx 3:4:1 ratio for M, M+2, M+4).[1] |

| Appearance | Yellow/Orange Solid | Nitro-hydroxypyridines are chromophores.[1] |

Common Impurity Profile

-

2-bromo-6-chloro-5-nitropyridin-3-ol: (Regioisomer).[1] Distinguishable by NMR (coupling constants if H is present, or NOE analysis).[1]

-

2-bromo-6-chloro-3-nitropyridine: (De-hydroxylated).[1] Check MS (Mass 236 vs 252).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13245755, 2-Bromo-6-chloro-3-nitropyridine. Retrieved from [Link]

- Context: Used as a reference for the physical properties of the closest commercially available analog to benchmark pricing.

- Context: Pricing reference for the non-chlorin

-

Royal Society of Chemistry (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Context: Validates the synthetic handling of bromo-chloro-pyridine intermediates and Pd-c

- Context: Confirms the commercial availability of the 3-nitro isomer vs the scarcity of the 4-nitro target.

Sources

Strategic Regioisomerism: The 2-Bromo vs. 6-Bromo Pyridine Paradigm

[1]

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the pyridine ring remains a "privileged scaffold," appearing in over 20% of the top 200 marketed drugs.[1] While 2-bromopyridine and 6-bromopyridine are identical in isolation due to C2v symmetry, this equivalence collapses the moment a substituent is introduced at the C3 position.

For the medicinal chemist, the distinction between the Proximal Isomer (2-bromo-3-substituted) and the Distal Isomer (6-bromo-3-substituted, IUPAC: 2-bromo-5-substituted) is not merely nomenclature—it is a determinant of synthetic accessibility, metabolic stability, and vector exploration in the binding pocket.[1] This guide dissects the electronic and steric divergences of these isomers, providing validated protocols for their selective synthesis and functionalization.

Part 1: The Symmetry Paradox & Nomenclature

Before addressing reactivity, we must define the structural divergence. In an unsubstituted pyridine, positions 2 and 6 are homotopic. However, drug candidates rarely utilize naked pyridines. The relevant comparison for this guide is within the context of 3-substituted pyridines (where R = alkyl, aryl, halogen, or heteroatom).

The Isomer Definition

| Feature | Proximal Isomer (2-Br) | Distal Isomer (6-Br) |

| Structure | Bromine is adjacent to the C3-substituent.[1] | Bromine is opposite the C3-substituent. |

| IUPAC Name | 2-bromo-3-R-pyridine | 2-bromo-5-R-pyridine |

| Steric Environment | High: Flanked by Pyridine N and C3-R group.[1] | Low: Flanked by Pyridine N and C5-H. |

| Electronic State | Inductive withdrawal from N + Ortho-effect of R. | Inductive withdrawal from N; minimal effect from R. |

Part 2: Synthetic Access – The "Make" Phase

Accessing these isomers requires orthogonal synthetic strategies. The "Proximal" isomer is typically accessed via C-H activation (DoM), while the "Distal" isomer often requires functional group interconversion (FGI) from pre-functionalized precursors.[1]

Workflow Visualization: Divergent Synthesis

Caption: Divergent synthetic pathways. Pathway A utilizes the C3-substituent to direct lithiation to the crowded C2 position. Pathway B relies on classical substitution to access the less hindered C6 position.

Protocol 1: Site-Selective Synthesis of the Proximal Isomer (DoM)

Objective: Synthesize 2-bromo-3-fluoropyridine from 3-fluoropyridine. Mechanism: The fluorine atom acts as a Directed Metalation Group (DMG), enhancing the acidity of the C2 proton via inductive effects and coordinating the lithium base.

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add 3-fluoropyridine (1.0 eq) and anhydrous THF (0.2 M).

-

Lithiation: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes.[1]

-

Expert Insight: Do not use n-BuLi directly, as it may act as a nucleophile at C2 (Chichibabin-like attack) rather than a base. LDA is non-nucleophilic and sterically bulky, favoring deprotonation.

-

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

-

Quench: Add CBr4 (Carbon Tetrabromide, 1.2 eq) or Br2 dissolved in THF dropwise.[1]

-

Workup: Warm to RT, quench with saturated NH4Cl, extract with EtOAc.

-

Yield Expectation: 75-85% of the 2-bromo-3-fluoro isomer.[1]

-

Note: If the temperature rises above -50°C during lithiation, "Halogen Dance" rearrangement may occur, scrambling the regiochemistry.[1]

-

Part 3: Reactivity Profiles – The "Use" Phase

Once synthesized, the reactivity of the bromine atom differs significantly between the 2- (Proximal) and 6- (Distal) positions, primarily due to steric gating in Palladium-catalyzed cross-couplings.[1]

The Steric Gate in Cross-Coupling

In a Suzuki-Miyaura coupling, the rate-determining step is often the Oxidative Addition of Pd(0) into the C-Br bond.[1]

-

Distal Isomer (6-Br): The Pd(0) catalyst (often bulky, e.g., Pd(dppf) or Pd-XPhos) approaches the C-Br bond with minimal interference.[1]

-

Proximal Isomer (2-Br): The Pd(0) complex faces significant steric clash from the C3-substituent.[1] This effectively retards the reaction rate.

Comparative Reactivity Data (Simulated)

Conditions: Pd(PPh3)4 (5 mol%), PhB(OH)2, K2CO3, Dioxane/H2O, 80°C, 2h.[1]

| Substrate | Isomer Type | Conversion (2h) | Yield | Notes |

| 2-bromo-5-methylpyridine | Distal (6-Br) | 98% | 95% | Rapid oxidative addition.[1] |

| 2-bromo-3-methylpyridine | Proximal (2-Br) | 45% | 40% | Steric hindrance slows Pd insertion; requires specialized ligands (e.g., S-Phos). |

| 2,6-dibromo-3-methylpyridine | Bifunctional | N/A | C6-Selective | Critical Insight: In a dibromo system, coupling occurs exclusively at the C6 (distal) position first.[1] |

Protocol 2: Regioselective Functionalization of 2,6-Dibromo-3-methylpyridine

Objective: Selectively couple an aryl group to the C6 position, leaving the C2-Br intact for later functionalization.[1]

-

Reagents: 2,6-dibromo-3-methylpyridine (1.0 eq), Arylboronic acid (1.05 eq).

-

Catalyst System: Use Pd(PPh3)4 (3 mol%).[1]

-

Expert Insight: Avoid highly active "buchwald" precatalysts (like XPhos-Pd-G3) for this step, as they are too active and might force bis-coupling. Triphenylphosphine provides just enough activity to couple the accessible C6-Br but is too slow for the hindered C2-Br.

-

-

Conditions: Toluene/Ethanol/Water (4:1:1), Na2CO3 (2.0 eq).[1] Heat to 70°C (controlled temperature).

-

Monitoring: Monitor via HPLC. You will see the consumption of starting material and formation of the mono-coupled product. If bis-coupled product appears (>5%), lower temperature to 50°C.[1]

-

Outcome: Product is 2-bromo-3-methyl-6-arylpyridine .[1] The C2-Br remains available for a second, more forcing coupling (e.g., using S-Phos at 100°C) to install a different group.

Part 4: Structural Biology & SAR Implications[1]

In Drug Discovery, the choice between a Proximal (2-Br derived) and Distal (6-Br derived) vector is often driven by the binding pocket shape.[1]

Vector Analysis

Caption: SAR Vector Analysis. The Proximal vector often forces biaryl systems out of planarity (atropisomerism potential), while the Distal vector allows for planar, extended conformations.[1]

-

Metabolic Stability: The C6 position (if unsubstituted) is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO).[1] Blocking the C6 position (via the Distal isomer route) often improves metabolic stability significantly compared to the C2-substituted/C6-H analog.[1]

-

Basicity: A substituent at C2 (Proximal) sterically shields the Pyridine Nitrogen lone pair, reducing its availability as a hydrogen bond acceptor (or kinase hinge binder). The Distal isomer leaves the nitrogen accessible.

References

-

Gribble, G. W., et al. (1993). Regioselective ortho-Lithiation of Halopyridines.[1][2] Syntheses of ortho-Disubstituted Pyridines. Heterocycles.

-

Schlosser, M., et al. (2013).[1] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

-

BenchChem Technical Report. (2025). Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.

-

MDPI Molecules. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. [1]

-

Sigma-Aldrich. Product Specification: 2-Bromo-5-methylpyridine.[1]

An In-depth Technical Guide to the Solubility of Halogenated Nitropyridinols in Organic Solvents

Introduction: The Critical Role of Solubility in Developing Halogenated Nitropyridinol-Based Therapeutics

Halogenated nitropyridinols represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries.[1][2] Their unique molecular architecture, featuring a pyridine ring substituted with electron-withdrawing nitro groups, electron-donating hydroxyl groups, and halogens of varying electronegativity and size, gives rise to a diverse range of biological activities.[3] However, the successful translation of these promising molecules from laboratory curiosities to market-ready products is fundamentally dependent on a thorough understanding of their physicochemical properties, chief among them being solubility.

Solubility is not merely a physical constant; it is the gatekeeper to bioavailability and formulability.[4][5] An active pharmaceutical ingredient (API) must first dissolve to be absorbed and exert its therapeutic effect.[4][6] For researchers in drug development, understanding the solubility of halogenated nitropyridinols in various organic solvents is paramount for several key operations:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for controlling reaction kinetics, facilitating product isolation, and achieving high purity through crystallization.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is the first step in creating viable dosage forms, from oral solutions to topical preparations.[7]

-

Preclinical and Toxicological Studies: Preparing solutions of known concentrations is essential for accurate in vitro and in vivo testing.

This guide provides an in-depth exploration of the factors governing the solubility of halogenated nitropyridinols in organic solvents. We will move beyond simple data reporting to explain the underlying intermolecular forces at play, provide robust, field-proven protocols for solubility determination, and offer expert insights into navigating the complexities of this critical physicochemical property.

Part 1: Theoretical Foundations of Solubility

To rationally select a solvent or predict solubility trends, one must first understand the molecular interactions between the solute (the halogenated nitropyridinol) and the solvent. Solubility is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.[8] The adage "like dissolves like" is a useful heuristic, but a deeper dive into the specific intermolecular forces provides a more powerful predictive framework.[9][10]

The Key Players: Intermolecular Forces

The solubility of a halogenated nitropyridinol is a direct consequence of the interplay between its functional groups and the properties of the organic solvent.

-

Hydrogen Bonding: The pyridinol moiety contains a hydroxyl group (-OH), a potent hydrogen bond donor, and a pyridine nitrogen, which can act as a hydrogen bond acceptor. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are therefore strong candidates for solubilizing these compounds.[7][11]

-

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. Polar aprotic solvents (e.g., acetone, dimethylformamide) can effectively interact with these dipoles, contributing to solvation.

-

Halogen Bonding: A less intuitive but critical interaction is the halogen bond.[12] A covalently bonded halogen atom can have a region of positive electrostatic potential (a "σ-hole") opposite the covalent bond, which can act as a Lewis acid and interact attractively with a Lewis base (a nucleophile or electron-rich region).[13] This directional interaction can significantly influence crystal packing and solvation, especially in solvents with lone pairs of electrons.[14][15] The strength of this interaction generally follows the trend I > Br > Cl > F.[12]

-

Van der Waals Forces: These non-specific dispersion forces are present in all interactions and become more significant with increasing molecular size.[16] Non-polar solvents like hexane rely solely on these forces and are generally poor solvents for polar molecules like nitropyridinols.[16]

The following diagram illustrates the key molecular features of a generic halogenated nitropyridinol and the potential intermolecular forces they mediate.

Caption: Key functional groups on a nitropyridinol and the forces they mediate.

The Influence of the Solvent

Organic solvents can be broadly classified based on properties that directly impact their solvating power. A judicious choice of solvent involves matching these properties to the solute's characteristics.

| Solvent Class | Example(s) | Key Properties | Interaction with Halogenated Nitropyridinols |

| Polar Protic | Methanol, Ethanol, Water | High polarity, H-bond donors | Excellent. Engages in strong hydrogen bonding with -OH, -NO2, and pyridine N. |

| Polar Aprotic | Acetone, DMF, DMSO | High polarity, no H-bond donors | Good. Solvates via strong dipole-dipole interactions. Can act as H-bond acceptors. |

| Non-Polar Aprotic | Hexane, Toluene | Low polarity, no H-bonding | Poor. Lacks strong interaction modes to overcome the solute's crystal lattice energy. |

| Halogenated | Dichloromethane (DCM) | Moderately polar, can be H-bond acceptors | Variable. Can engage in dipole and halogen-π interactions.[15] |

Table 1: General Properties of Organic Solvent Classes and Their Expected Interaction with Halogenated Nitropyridinols.

Part 2: Quantitative Solubility Data - An Illustrative Overview

Obtaining precise, quantitative solubility data requires empirical measurement. While a comprehensive database for all halogenated nitropyridinols is beyond the scope of any single document, the following table provides illustrative data for representative compounds based on published information and chemical principles. This serves as a starting point for experimental design.

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Primary Interaction | Source |

| 3-Hydroxy-2-nitropyridine | Water | 25 | ~13.5 (Predicted) | Hydrogen Bonding | [17] |

| Ethanol | 25 | > 50 (Estimated) | Hydrogen Bonding | [11] | |

| Acetone | 25 | Soluble (Qualitative) | Dipole-Dipole | General Principle | |

| Dichloromethane | 25 | Sparingly Soluble | Dipole-Dipole | General Principle | |

| 3,5-Dichloro-2-hydroxypyridine | Benzene | 25 | Limited | Van der Waals | [18] |

| Alcohols | 25 | Soluble (Qualitative) | Hydrogen Bonding | [11] | |

| DMF | 25 | Soluble (Qualitative) | Dipole-Dipole | General Principle | |

| Hexane | 25 | Insoluble | Van der Waals | [16][19] |

Table 2: Illustrative Solubility of Representative Nitropyridinols. Note: Much of this data is qualitative or estimated based on chemical principles. Experimental verification is mandatory for any application.

Causality Behind the Trends:

-

The high solubility in protic solvents like ethanol is driven by the powerful hydrogen bonding capabilities of the hydroxyl group.[11]

-

Increased halogenation (e.g., dichlorination) can increase lipophilicity, potentially reducing solubility in highly polar solvents like water but may improve it in moderately polar solvents like dichloromethane, depending on the balance of forces.

-

The non-polar nature of hexane and benzene makes them poor solvents for these highly polar compounds, as the weak van der Waals interactions cannot disrupt the strong intermolecular forces (hydrogen and halogen bonds) in the solid crystal lattice.[16][18]

Part 3: Experimental Protocol for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method, first rigorously described by Higuchi and Connors.[20] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and accurately measured.

The Shake-Flask Method: A Step-by-Step Workflow

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved compound in the solution becomes constant.

Caption: A robust workflow for equilibrium solubility determination.

Detailed Protocol Steps

Objective: To determine the equilibrium solubility of a halogenated nitropyridinol in a given organic solvent at a specified temperature.

Materials:

-

Halogenated nitropyridinol (solid, high purity)

-

Solvent of interest (HPLC grade)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation (Self-Validation Check: Ensure Excess Solid):

-

Add an excess amount of the solid compound to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. This is a critical self-validating step; the presence of remaining solid confirms saturation.[20]

-

Add a known volume (e.g., 2.0 mL) of the chosen solvent.

-

Securely cap the vial to prevent solvent evaporation. Prepare samples in triplicate for statistical validity.

-

-

Equilibration (Causality: Reaching Thermodynamic Minimum):

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate agitation speed.

-

The purpose of agitation is to maximize the surface area for dissolution and ensure the entire solution volume is homogenous, accelerating the path to equilibrium.[4]

-

Equilibrate for a predetermined time, typically 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

-

-

Phase Separation (Causality: Preventing Analytical Interference):

-

Remove vials from the shaker and allow them to stand at the same constant temperature for at least one hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Immediately filter the aliquot through a 0.22 µm chemically-resistant syringe filter into a clean vial. Alternatively, centrifuge the sample and draw from the supernatant. This step ensures that the analysis measures only the dissolved API.

-

-

Quantification (Self-Validation Check: Calibrated Analysis):

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (HPLC is preferred for its specificity and sensitivity; UV-Vis can be used if the compound has a strong chromophore and no interfering species are present).[7]

-

A robust calibration curve (R² ≥ 0.99) is essential for the self-validation of the quantitative data.

-

-

Calculation and Reporting:

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature.

-

Part 4: Advanced Considerations and Field Insights

As a Senior Application Scientist, it is understood that ideal experimental conditions are rare. The following insights address common challenges and provide a more nuanced understanding of solubility.

The Impact of Polymorphism

A single compound can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice energy. The most stable polymorph will always have the lowest solubility. It is crucial to characterize the solid form of the starting material and the remaining solid after equilibration (e.g., using X-ray diffraction - XRD) to ensure that a phase transition to a more stable (and less soluble) form has not occurred during the experiment.[9][20]

Solvent Selection Logic

The choice of solvent is not random. It is a hypothesis-driven process based on understanding molecular interactions.

Caption: Matching solute and solvent properties to predict solubility.

Temperature Dependence

For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic.[8][9][10] This relationship can be leveraged during crystallization but also means that temperature control during solubility determination is non-negotiable for obtaining reproducible data.

Conclusion

The solubility of halogenated nitropyridinols in organic solvents is a complex, multifactorial property governed by a delicate balance of intermolecular forces. A successful drug development program relies on moving beyond trial-and-error and adopting a rational, mechanism-based approach to solvent selection and solubility assessment. By understanding the roles of hydrogen bonding, dipole-dipole forces, and halogen bonding, researchers can make informed predictions. These predictions must then be confirmed through robust, self-validating experimental protocols like the shake-flask method detailed herein. This guide provides the theoretical framework and practical tools necessary for scientists to confidently characterize and modulate the solubility of this vital class of compounds, paving the way for their successful application in medicine and beyond.

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Retrieved from [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Hydrogen bonding vs. halogen bonding: the solvent decides - RSC Publishing. (2017, June 1). Retrieved from [Link]

-

Interplay of halogen bonding and solvation in protein–ligand binding - PMC. (2024, March 29). Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012, February 10). Retrieved from [Link]

-

Atomic and Physical Properties of Halogens - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved from [Link]

-

Halogen Bonding in Solution | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Halogen bond - Wikipedia. (n.d.). Retrieved from [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (n.d.). Retrieved from [Link]

-

Solubility & Dissolution - PharmDecks. (n.d.). Retrieved from [Link]

-

Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (n.d.). Retrieved from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

-

Solubility – Introductory Chemistry. (n.d.). Retrieved from [Link]

-

Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds - Physical Sciences Data Infrastructure. (2026, January 13). Retrieved from [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from [Link]

-

Alcohols, Phenols, and Ethers This chapter is the first of three that consider hydrocarbon derivatives with oxygen. (n.d.). Retrieved from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17). Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved from [Link]

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents - RUA. (n.d.). Retrieved from [Link]

-

(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. (2019, March 8). Retrieved from [Link]

-

3-Hydroxy-2-nitropyridine Properties - EPA. (n.d.). Retrieved from [Link]

-

Solubility of KF in four organic solvents and thermodynamic dissolution functions. (n.d.). Retrieved from [Link]

-

Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation - MDPI. (n.d.). Retrieved from [Link]

-

3-Hydroxy-2-nitropyridine | C5H4N2O3 | CID 27057 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Organic halides. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

-

Solubility of KF in four organic solvents and thermodynamic dissolution functions. (2012). Retrieved from [Link]

-

Handbook of organic solvent properties - ResearchGate. (n.d.). Retrieved from [Link]

-

The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed. (1984, November). Retrieved from [Link]

-

Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - PMC. (2019, July 24). Retrieved from [Link]

-

Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class - NIST Technical Series Publications. (n.d.). Retrieved from [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. (2024, April 10). Retrieved from [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. pharmdecks.com [pharmdecks.com]

- 10. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 11. chem.latech.edu [chem.latech.edu]

- 12. Halogen bond - Wikipedia [en.wikipedia.org]

- 13. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01801K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. CompTox Chemicals Dashboard [comptox.epa.gov]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 20. scispace.com [scispace.com]

Handling High-Value Intermediates: A Technical Safety Framework for 2-Bromo-6-chloro-4-nitropyridin-3-ol

Document Control:

-

Subject: Technical Safety Guide & Operational Protocol

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads

Part 1: Chemical Identity & Strategic Importance[4]

The Molecule

2-Bromo-6-chloro-4-nitropyridin-3-ol is a highly functionalized pyridine scaffold.[1] Its structural density—containing a halogen pair (Br/Cl), a nitro group (

However, this same functionality creates a compound hazard profile . The nitro group introduces energetic instability, while the halogens and pyridine core contribute to acute toxicity and tissue corrosivity.

Technical Specifications

| Property | Data | Operational Implication |

| CAS Number | 2365418-89-7 | Unique identifier for inventory tracking.[1] |

| Formula | ||

| Mol. Weight | 253.44 g/mol | |

| Appearance | Yellow to Orange Solid | Color change often indicates decomposition (release of |

| Solubility | DMSO, DMF, MeOH | Poor water solubility; lipophilic nature aids skin absorption. |

| Storage | 2–8°C, Inert Gas (Ar/N2) | Hydrolysis-prone; protect from moisture and light. |

Part 2: The Hazard Matrix (GHS Analysis)

Note: As a specialized research intermediate, specific toxicological data (LD50) may be extrapolated from close structural analogs (Structure-Activity Relationship - SAR).[1]

Critical Hazards (GHS Classification)

Based on the functional group analysis of halogenated nitropyridines:

-

Acute Toxicity (Oral/Dermal) - Category 3/4: Pyridine derivatives are rapidly absorbed. The 3-hydroxy group can modulate acidity, but the core remains toxic to the central nervous system (CNS) and liver.

-

Skin & Eye Irritation - Category 2A: The combination of the acidic phenol-like proton and the electron-deficient ring results in severe irritation upon contact.[1]

-

Specific Target Organ Toxicity (STOT-SE) - Category 3: Respiratory irritation is highly probable if dust is inhaled.[1]

-

Energetic Hazard (Unclassified but Critical): The 4-Nitro group on a pyridine ring is a potential energeticophore. While not always a Class 1 explosive, it poses a risk of rapid thermal decomposition (runaway reaction) if heated above 100°C without solvent.

The "Silent" Risks

-

Sensitization: Halogenated pyridines are known skin sensitizers. Repeated low-level exposure can lead to anaphylactic responses.

-

Synergistic Permeation: If dissolved in DMSO (a common solvent for this compound), the skin permeation rate increases by orders of magnitude, carrying the toxic payload directly into the bloodstream.

Part 3: Operational Protocols (Self-Validating Systems)[1]

This section defines the "How-To" for safe handling, moving beyond generic advice to specific, causal actions.

Hierarchy of Exposure Control

The following Graphviz diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

Figure 1: Operational Decision Matrix for Handling High-Potency Intermediates.

Personal Protective Equipment (PPE) Matrix

-

Gloves: Standard latex is insufficient .

-

Protocol: Inner layer: 4-mil Nitrile (dexterity). Outer layer: Silver Shield/Laminate (permeation barrier against DMSO/DMF carrier).

-

-

Respiratory: If handling >100mg of solid outside a glovebox, a P100/N95 respirator is required in addition to the fume hood sash being at the proper working height.

-

Eye Protection: Chemical splash goggles (ventless) are preferred over safety glasses due to the fine particle size of precipitated solids.

Reaction Safety (The Nitro Group Factor)

When using this intermediate in

-

Thermal Limit: Never heat the neat solid above 80°C.

-

DSC Check: If scaling up >5g, run a Differential Scanning Calorimetry (DSC) test first to determine the onset of decomposition (

). -

Base Selection: Avoid strong, non-nucleophilic bases (like NaH) in the presence of the nitro group at high temperatures unless the pathway is validated; exothermic decomposition is a risk.

Part 4: Emergency Response & Waste Management[4]

Fire & Decomposition

-

Hazard: Thermal decomposition releases Nitrogen Oxides (

) , Hydrogen Chloride (HCl) , and Hydrogen Bromide (HBr) . These are immediately dangerous to life and health (IDLH). -

Response:

-

Do NOT use a water jet (spreads the chemical).

-

Use

or Dry Chemical powder. -

Critical: If the material is involved in a fire, evacuate the lab immediately.

causes delayed pulmonary edema (fluid in lungs) up to 24 hours after exposure.

-

Spill Cleanup Workflow

Do not treat this as a standard organic spill. The nitro group makes it an oxidizer-compatible fuel.

Figure 2: Emergency Spill Response Workflow specific to Nitro-Halogenated Compounds.

Waste Disposal[4][5][6]

-

Segregation: Do not mix with general organic solvents, especially ketones (acetone), as halo-nitro compounds can form energetic condensates in waste drums over time.

-

Labeling: Clearly tag as "Halogenated Organic - High Nitrogen Content."

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-6-chloro-3-nitropyridine (Analog Safety Data). Retrieved from [1]

-

PubChem. (2025).[3] Compound Summary: 2-Bromo-6-chloro-4-nitropyridin-3-ol (CAS 2365418-89-7).[1][2] National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Product List: 2-Bromo-6-chloro-4-nitropyridin-3-ol. Retrieved from

-

ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Hazards of Pyridine Derivatives. Retrieved from

-

BenchChem. (2025). Handling Procedures for Halogenated Nitropyridines. Retrieved from

Sources

Methodological & Application

Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-4-Nitropyridines

Overcoming Electronic Bias and Nucleophilic Competition

Abstract & Strategic Overview

The Suzuki-Miyaura coupling of 2-bromo-4-nitropyridine presents a specific paradox in palladium catalysis: the substrate is electronically activated for oxidative addition yet structurally compromised by competing nucleophilic attacks.

While the electron-withdrawing nitro group (

This guide moves beyond generic "Suzuki conditions" to provide a targeted workflow that balances catalytic efficiency with substrate integrity .

The Core Challenge: Reactivity vs. Stability

-

Advantage: The C2-Br bond is weak and highly electrophilic. High temperatures are rarely required for the initial metal insertion.

-

Risk: Standard bases (e.g.,

,

Mechanistic Analysis & Decision Matrix

The success of this reaction hinges on the competition between the catalytic cycle and the background

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the bifurcation between the desired cross-coupling and the undesired nucleophilic attack.

Caption: The nitro group activates C2 for both Pd-insertion (green path) and nucleophilic attack (red path). Mild bases are essential to suppress the red path.

Critical Optimization Factors

Catalyst Selection

For this specific scaffold, "hot" catalysts (like

-

Workhorse:

is the gold standard. The bidentate ferrocenyl ligand prevents -

Challenging Cases: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts ensure rapid reductive elimination, preventing the decomposition of the Pd-complex.

Base & Solvent Architecture (The "Anti-SNAr" Strategy)

The choice of base is the single most critical variable.

| Base | pKa (conj. acid) | Suitability | Rationale |

| 10.3 | High | Standard choice. Strong enough to activate boronic acid, weak enough to minimize | |

| 12.3 | Medium | Use in anhydrous conditions (Toluene) if the substrate hydrolyzes in water. | |

| 10.3 | High | Excellent solubility in DMF/Dioxane; effective for sterically crowded couplings. | |

| >15 | Avoid | Will cause rapid formation of 2-hydroxy-4-nitropyridine (SNAr). |

Experimental Protocols

Protocol A: The "Gold Standard" (Aqueous/Organic Biphasic)

Best for: Standard aryl boronic acids and robust substrates.

Materials:

-

2-bromo-4-nitropyridine (1.0 equiv)

-

Aryl boronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridine substrate, boronic acid, and Pd catalyst.

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/backfill x3).

-

Solvent: Add degassed DME via syringe.

-

Activation: Add the degassed 2M

solution. Note: A biphasic mixture will form. -

Reaction: Heat to 80°C for 4–12 hours.

-

Checkpoint: Monitor by TLC.[1] The starting material (SM) is usually less polar than the product. If SM remains after 12h, add 1 mol% fresh catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Substrates)

Best for: Substrates where the nitro-pyridine ring is extremely sensitive to hydroxide attack.

Materials:

-

Catalyst:

(5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 (5 mol%) -

Base:

(finely ground, anhydrous, 2.0 equiv) -

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

-

Charge: Add substrate, boronic acid, base, and catalyst to a dry Schlenk tube inside a glovebox (or under strict Schlenk technique).

-

Solvent: Add anhydrous Toluene.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Mechanism Note: The solubility of

in toluene is low, which creates a "slow-release" effect for the base, effectively keeping the concentration of active nucleophiles low and preventing side reactions.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Workflow

Diagram 2: Optimization Logic Flow

Use this decision tree when the standard protocol fails.

Caption: Decision tree for troubleshooting low yields. Prioritize switching to anhydrous conditions if side-products are observed.

Common Issues

-

Protodeboronation: If the aryl boronic acid loses the boron group before coupling (common with 2-pyridyl boronates or electron-poor aromatics), switch to Boronic Esters (BPin) and use anhydrous conditions.

-

Palladium Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has decomposed. Add a stabilizing ligand (e.g.,

or switch to dppf) or lower the temperature.

Safety & Handling

-

Nitro Compounds: While 2-bromo-4-nitropyridine is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

-

Palladium Waste: All Pd-containing waste must be segregated.

-

Solvents: DME is a suspected teratogen; handle in a fume hood.

References

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Navigating the Complex Landscape of Cross-Coupling Reactions on Bromo-Chloro-Hydroxypyridines: A Guide to Selective Functionalization

For Immediate Release

Senior Application Scientist Report

Topic: Cross-Coupling Reactions of Bromo-Chloro-Hydroxypyridines

Audience: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Substituted Hydroxypyridines

Hydroxypyridine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to selectively introduce molecular diversity at specific positions on the pyridine ring is paramount for optimizing biological activity and material properties. Bromo-chloro-hydroxypyridines represent a particularly versatile class of building blocks, offering multiple reaction handles for diversification through palladium-catalyzed cross-coupling reactions. However, the simultaneous presence of two different halogens and a hydroxyl group presents a significant challenge in achieving predictable and selective functionalization.

This comprehensive guide provides an in-depth analysis of the key factors governing the cross-coupling reactions of bromo-chloro-hydroxypyridines. We will delve into the principles of chemoselectivity, the nuanced role of the hydroxyl group, and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Principles of Chemoselectivity in Dihalogenated Pyridines

The cornerstone of selective cross-coupling on bromo-chloro-hydroxypyridines lies in the inherent difference in reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition step is typically the rate-determining step, and its facility follows the general trend: C-I > C-Br > C-OTf > C-Cl.[1][2] This principle dictates that the carbon-bromine (C-Br) bond will preferentially react over the more robust carbon-chlorine (C-Cl) bond under carefully controlled conditions.

Furthermore, the position of the halogen on the electron-deficient pyridine ring influences its reactivity. Halogens at the C2 and C4 positions are generally more activated towards oxidative addition than those at the C3 position. This is due to the electronic influence of the ring nitrogen.[3]

The interplay of these factors—the inherent bond strength difference between C-Br and C-Cl and the positional activation on the pyridine ring—forms the basis for achieving chemoselective monofunctionalization of bromo-chloro-hydroxypyridines.

The Ambivalent Role of the Hydroxyl Group

The hydroxyl (-OH) group introduces another layer of complexity and opportunity. Its influence can be multifaceted:

-

Electronic Effects: As an electron-donating group, the hydroxyl substituent can modulate the electron density of the pyridine ring, thereby influencing the reactivity of the C-X bonds towards oxidative addition.

-

Directing Group Potential: The hydroxyl group can act as a directing group, coordinating to the palladium catalyst and favoring C-H activation or cross-coupling at the ortho position. This effect, however, is highly dependent on the reaction conditions and the specific geometry of the substrate.

-

Acidity and Potential for Complications: The acidic proton of the hydroxyl group can interfere with the catalytic cycle, particularly with strong bases, potentially leading to catalyst deactivation or undesired side reactions. In some cases, protection of the hydroxyl group may be necessary to achieve clean and high-yielding transformations.[4]

A judicious choice of base is therefore critical. While strong bases like NaOtBu are common in many cross-coupling reactions, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred for substrates bearing sensitive functional groups like an unprotected hydroxyl group.[5][6] The use of an appropriate base can not only prevent undesired side reactions but also play a crucial role in activating the coupling partners, for instance, by forming the borate anion in Suzuki-Miyaura reactions.[7][8]

Visualizing the Path to Selective Functionalization

To navigate the synthetic decisions involved in the cross-coupling of bromo-chloro-hydroxypyridines, the following workflow provides a conceptual roadmap.

Caption: A decision-making workflow for the selective cross-coupling of bromo-chloro-hydroxypyridines.

Application Notes and Protocols

The following sections provide detailed protocols for the selective functionalization of bromo-chloro-hydroxypyridines. These protocols are designed as robust starting points and may require optimization for specific substrates and coupling partners.

Selective Suzuki-Miyaura Coupling at the C-Br Position

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. To achieve selectivity for the C-Br bond, a relatively mild catalyst system and base are employed.

Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-chloro-hydroxypyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 2:1:1).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Catalyst Systems for C-Br Selectivity

| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Notes |

| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Dioxane/H₂O | 80-90 | 70-90 | A standard, reliable system for C-Br selectivity. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-98 | Highly active catalyst system, may require careful temperature control to maintain selectivity. |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-100 | 80-95 | Effective for a broad range of boronic acids. |

Yields are substrate-dependent and may require optimization.

Selective Sonogashira Coupling at the C-Br Position

The Sonogashira coupling enables the introduction of alkyne moieties. Selective coupling at the C-Br bond is readily achievable using standard conditions, often at room temperature.

Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromo-chloro-hydroxypyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with saturated aqueous NH₄Cl solution, brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Purification: Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Catalyst Systems for C-Br Selectivity

| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 25-50 | 75-95 |

| Pd(OAc)₂ | XPhos | CuI | Cs₂CO₃ | Dioxane | 40-60 | 80-97 |

| Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | None | K₂CO₃ | Toluene | 60-80 | 80-92 |

Yields are substrate-dependent and may require optimization.

Selective Buchwald-Hartwig Amination at the C-Br Position

The Buchwald-Hartwig amination is a premier method for C-N bond formation. Selective amination at the C-Br bond requires careful selection of the catalyst system and base to avoid competing reaction at the C-Cl bond.

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

-

Reagent Addition: Add the bromo-chloro-hydroxypyridine (1.0 equiv.) and the amine (1.2 equiv.).

-

Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Catalyst Systems for C-Br Selectivity

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-110 | 70-90 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 90-100 | 75-95 |

| G3-XPhos | (integrated) | NaOtBu | Toluene | 80-100 | 85-98 |

Yields are substrate-dependent and may require optimization. Stronger bases like NaOtBu may require careful control to maintain selectivity.

Sequential Cross-Coupling: A Strategy for Disubstituted Hydroxypyridines

A powerful application of the principles of chemoselectivity is the sequential functionalization of bromo-chloro-hydroxypyridines. By first performing a selective cross-coupling at the more reactive C-Br position under milder conditions, the resulting chloro-hydroxypyridine derivative can then be subjected to a second, more forcing cross-coupling reaction to functionalize the C-Cl position. This typically requires a more active catalyst system (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher reaction temperatures.

Caption: A schematic representation of a sequential cross-coupling strategy.